3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1-(2-phenylethyl)thiourea
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Overview
Description
3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1-(2-phenylethyl)thiourea is a complex heterocyclic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The primary targets of the compound “3-methyl-N-(phenethylcarbamothioyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide” are currently unknown . This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers .
Mode of Action
It is known that the compound’s structure includes a thieno[2,3-c]pyrazole moiety, which is a fused ring system that has been associated with various biological activities in other compounds .
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity.
Preparation Methods
The synthesis of 3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1-(2-phenylethyl)thiourea typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with a 1,3-diketone.
Thieno[2,3-c]pyrazole formation: The pyrazole intermediate is then reacted with a thiophene derivative under cyclization conditions.
Introduction of the phenyl and methyl groups: This step involves the alkylation and arylation of the thieno[2,3-c]pyrazole core.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1-(2-phenylethyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or thieno rings, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the functional groups present in the compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of agrochemicals, such as pesticides and herbicides, due to its bioactive properties.
Comparison with Similar Compounds
3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1-(2-phenylethyl)thiourea can be compared with other pyrazole derivatives, such as:
1-phenyl-3-methyl-1H-pyrazole-5-carboxamide: Similar structure but lacks the thieno ring, resulting in different biological activities.
3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxamide: Contains a chlorophenyl group, which can enhance its antimicrobial properties.
1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-5-carboxamide: The presence of dichlorophenyl groups can increase its potency as an antifungal agent.
The uniqueness of this compound lies in its thieno[2,3-c]pyrazole core, which imparts distinct chemical and biological properties compared to other pyrazole derivatives.
Properties
IUPAC Name |
3-methyl-1-phenyl-N-(2-phenylethylcarbamothioyl)thieno[2,3-c]pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS2/c1-15-18-14-19(29-21(18)26(25-15)17-10-6-3-7-11-17)20(27)24-22(28)23-13-12-16-8-4-2-5-9-16/h2-11,14H,12-13H2,1H3,(H2,23,24,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYIERFYMSKNES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC(=S)NCCC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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